2-(Difluoromethyl)benzo[d]oxazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)8-12-6-4(11)2-1-3-5(6)13-8/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQCDABAAXPVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Difluoromethyl Benzo D Oxazol 4 Amine and Its Analogs
Strategies for Constructing the Benzo[d]oxazol-4-amine Core
The formation of the benzo[d]oxazol-4-amine scaffold is a critical step that can be approached through various synthetic routes. These strategies primarily involve the formation of the oxazole (B20620) ring and the introduction of the amine group at the desired position.
Cyclization Reactions for Benzo[d]oxazole Formation
The most prevalent method for constructing the benzoxazole (B165842) ring is the cyclization of an o-aminophenol derivative with a suitable one-carbon synthon. bldpharm.comnih.govnih.gov This transformation typically involves the condensation of the amino and hydroxyl groups of the o-aminophenol with a reagent that will form the C-2 position of the benzoxazole ring.
A variety of reagents and catalytic systems have been developed for this purpose, including carboxylic acids, aldehydes, and their derivatives. nih.govrsc.org For instance, the condensation of o-aminophenols with aldehydes can be achieved using catalysts like samarium triflate in aqueous media, offering an environmentally friendly approach. organic-chemistry.org Another green method involves the use of a magnetic nanoparticle-supported ionic liquid under solvent-free sonication, which allows for rapid reaction times and easy catalyst recycling. nih.gov The reaction of o-aminophenols with carboxylic acids can be promoted by agents such as polyphosphoric acid (PPA) or Lawesson's reagent, the latter being effective under microwave irradiation. nih.gov
A plausible mechanism for the acid-catalyzed cyclization of an o-aminophenol with a carboxylic acid involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the benzoxazole ring.
Regioselective Introduction of the Amine Functionality at C-4
The introduction of an amine group specifically at the C-4 position of the benzoxazole ring can be achieved through two main strategies: by using a pre-functionalized starting material or by functionalizing the pre-formed benzoxazole core.
One of the most direct methods involves starting with a precursor that already contains the amino or a precursor nitro group at the desired position. For example, the reduction of a 4-nitrobenzoxazole derivative can yield the corresponding 4-aminobenzoxazole. The reduction of nitro groups to amines is a well-established transformation in organic synthesis and can be accomplished using various reducing agents, such as sodium dithionite (B78146) or through catalytic hydrogenation. scholarsresearchlibrary.comrsc.org
Alternatively, amination of a pre-formed benzoxazole can be considered. However, direct C-H amination of benzoxazoles typically occurs at the more electronically activated C-2 position. organic-chemistry.org Therefore, achieving regioselective amination at C-4 would likely require a more elaborate strategy, such as the use of a directing group or a nucleophilic aromatic substitution (SNAr) reaction on a 4-halobenzoxazole derivative. The reaction of anilides derived from 2-fluorobenzaldehydes with an activating group at the C-5 position (which corresponds to the C-4 position of the resulting benzoxazole) can undergo an N-deprotonation–O-SNAr cyclization to form substituted benzoxazoles. nih.gov
Role of Precursors and Starting Materials in Core Synthesis
By employing 2,4-diaminophenol (B1205310), the C-4 amino group is incorporated from the outset. The cyclization can then be effected by reacting it with a suitable synthon for the C-2 position. For instance, condensation with terephthalic acid in the presence of polyphosphoric acid and a reducing agent like SnCl2 has been reported to produce bis(5-aminobenzoxazole) derivatives, demonstrating the feasibility of using 2,4-diaminophenol as a building block. patsnap.com
Another strategy involves starting with a nitrated precursor, such as 4-carbomethoxy-2-nitrophenol. This can be reduced to the corresponding aminophenol, which is then cyclized to form a methyl 2-aminobenzoxazole-5-carboxylate. scholarsresearchlibrary.com While this example illustrates the use of a nitrated precursor, a similar approach could be envisioned starting from a 4-nitro-2-aminophenol derivative to construct the 4-aminobenzoxazole core.
Methodologies for Introducing the Difluoromethyl Moiety at C-2
The incorporation of the difluoromethyl (CF2H) group is a key step in the synthesis of the target molecule. This can be accomplished through direct difluoromethylation of a pre-formed benzoxazole or by introducing a suitable precursor at the C-2 position followed by fluorination.
Direct Difluoromethylation Approaches
Direct C-H difluoromethylation of heterocycles has emerged as a powerful tool in medicinal chemistry. However, these reactions often require specific directing groups or are influenced by the electronic properties of the substrate. For benzoxazoles, the C-2 position is the most susceptible to nucleophilic attack and some forms of radical substitution.
One potential route for the direct introduction of the difluoromethyl group is the reaction of a suitable benzoxazole precursor with a difluoromethylating agent. While a direct C-H difluoromethylation of benzo[d]oxazol-4-amine has not been extensively reported, methods for the difluoromethylation of related heterocycles like benzothiazoles have been developed. These reactions can proceed via nucleophilic attack of a difluoromethyl anion equivalent or through radical pathways. For example, the reaction of 2-substituted benzothiazoles with (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) can lead to difluoromethylated products, although in some cases, ring-opening has been observed. rsc.orgnih.gov
A one-pot synthesis of 2-difluorobenzoxazoles has been reported through the reaction of 2-aminophenols with difluoroacetic acid. patsnap.com This approach is highly convergent as it forms the benzoxazole ring and introduces the difluoromethyl group in a single step.
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 2-Aminophenol (B121084) | Difluoroacetic acid | Not specified | 2-(Difluoromethyl)benzoxazole | Not specified | patsnap.com |
| 2-Substituted benzothiazole | TMSCF2H | Not specified | 2-(Difluoromethyl)benzothiazole | Not specified |
Note: Specific yield and conditions were not detailed in the referenced abstract.
Pre-functionalization and Subsequent Fluorination Strategies
An alternative to direct difluoromethylation is a two-step approach where a functional group that can be converted to a difluoromethyl group is first installed at the C-2 position of the benzoxazole core.
One common strategy involves the introduction of a formyl group (CHO) at the C-2 position, followed by deoxofluorination. The synthesis of 2-formylbenzoxazoles can be achieved through various methods. The resulting aldehyde can then be treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to convert the formyl group into a difluoromethyl group.
Another pre-functionalization strategy involves the synthesis of a 2-halobenzoxazole, which can then undergo a transition-metal-catalyzed cross-coupling reaction with a difluoromethyl source. For instance, a 2-chlorobenzoxazole (B146293) could potentially be coupled with a difluoromethyl-containing organometallic reagent. The synthesis of 2-substituted benzoxazoles from 2-chlorobenzoxazoles has been documented, suggesting the viability of this handle for further functionalization.
The table below summarizes some pre-functionalization approaches that could be adapted for the synthesis of 2-(difluoromethyl)benzo[d]oxazol-4-amine.
| Precursor | Reagent(s) | Intermediate | Subsequent Reaction | Target Moiety | Reference |
| Benzo[d]oxazol-4-amine | Vilsmeier-Haack or similar | 2-Formylbenzo[d]oxazol-4-amine | Deoxofluorination (e.g., DAST) | 2-(Difluoromethyl) | General Method |
| 4-Aminobenzo[d]oxazole-2-thiol | Oxidative desulfurization/halogenation | 2-Halo-benzo[d]oxazol-4-amine | Cross-coupling with CF2H source | 2-(Difluoromethyl) | General Method |
Note: These are proposed strategies based on known chemical transformations, and specific examples for the target molecule may not be published.
Optimization of Fluorination Reagents and Reaction Conditions
The introduction of the difluoromethyl (CF2H) group is a critical step in the synthesis of the target compound. The choice of fluorinating reagent and the optimization of reaction conditions are paramount for achieving high efficiency and yield.
One effective method for the synthesis of 2-difluoromethyl substituted benzoxazoles involves a one-pot reaction of 2-aminophenols with difluoroacetic acid. rsc.org This approach provides a direct route to the desired 2-difluoromethyl core structure. The reaction conditions, such as temperature and the choice of a dehydrating agent, are crucial for driving the cyclization and maximizing the yield.
Another relevant strategy is the use of difluorocarbene, which can be generated from various precursors. For instance, the reaction of 2-aminophenol with sodium chlorodifluoroacetate can generate difluorocarbene in situ, which then participates in the formation of the benzoxazole ring system. researchgate.netgoogle.com Optimization of this reaction would involve screening different bases and solvents to enhance the generation and reactivity of the difluorocarbene.
The table below summarizes key parameters that are typically optimized for fluorination reactions in the synthesis of related fluorinated benzoxazoles.
| Parameter | Options | Considerations |
| Fluorinating Reagent | Difluoroacetic acid, Sodium chlorodifluoroacetate, (Difluoromethyl)trimethylsilane (TMSCF2H) | Reagent availability, cost, and reactivity. |
| Catalyst | Brønsted acids (e.g., PPA), Lewis acids (e.g., BF3·OEt2), Metal catalysts | Catalyst loading, efficiency, and reusability. |
| Solvent | Toluene, Dioxane, Acetonitrile (B52724), DMF | Solvency of reactants, reaction temperature, and ease of removal. |
| Temperature | Room temperature to reflux | Balancing reaction rate with potential side reactions. |
| Base | Triethylamine, Potassium carbonate, Sodium tert-butoxide | Strength of the base and its compatibility with other reagents. |
Total Synthesis of this compound
The total synthesis of this compound can be approached through either a stepwise pathway or a more convergent one-pot strategy.
Stepwise Synthesis Pathways
A plausible and common stepwise synthesis would likely commence with a substituted phenol (B47542). The general sequence would involve:
Nitration: Introduction of a nitro group at the position ortho to the hydroxyl group of a suitable phenol precursor. For the target compound, this would be the synthesis of a 2-nitro-5-aminophenol (B8689937) derivative.
Formation of the Benzoxazole Core: The resulting nitrophenol can then undergo cyclization with a reagent that provides the difluoromethyl group. A direct approach involves the reaction with difluoroacetic acid in the presence of a condensing agent like polyphosphoric acid (PPA). rsc.org
Reduction of the Nitro Group: The final step would be the reduction of the nitro group at the 4-position to the desired amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. researchgate.net
An alternative stepwise approach could involve the initial formation of a 4-aminobenzoxazole scaffold, followed by the introduction of the difluoromethyl group at the 2-position. However, electrophilic substitution at the 2-position of a benzoxazole can be challenging.
One-Pot and Cascade Reactions
A more efficient approach would be a one-pot or cascade reaction that minimizes the number of synthetic steps and purification procedures. A potential one-pot synthesis could involve the reaction of a 2,4-diaminophenol derivative directly with difluoroacetic acid or a suitable equivalent. This would simultaneously form the benzoxazole ring and introduce the difluoromethyl group.
While a specific one-pot synthesis for this compound is not extensively documented, related one-pot syntheses of other substituted benzoxazoles from nitrophenols have been reported. researchgate.net These methods typically involve an initial in situ reduction of the nitro group, followed by cyclization with a carboxylic acid or its derivative. Adapting such a method for difluoroacetic acid could provide a streamlined route to the target molecule.
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification of intermediates and the final product, this compound, is crucial for obtaining a compound of high purity. Common techniques employed in the synthesis of benzoxazole derivatives include:
Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and byproducts. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). nih.govacs.org
Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is often determined empirically. google.com
Washing/Extraction: Aqueous work-up procedures involving washing with acidic, basic, or neutral solutions are often used to remove inorganic salts and other water-soluble impurities. google.com
The table below outlines common purification strategies for benzoxazole derivatives.
| Purification Technique | Application | Key Considerations |
| Column Chromatography | Separation of complex mixtures. | Choice of stationary and mobile phases. |
| Recrystallization | Purification of solid final products and intermediates. | Selection of an appropriate solvent system. |
| Acid-Base Extraction | Removal of acidic or basic impurities. | pH adjustment and choice of immiscible solvents. |
Sustainable and Green Chemistry Aspects in Synthesis
The development of environmentally benign synthetic methods is a growing focus in chemical research. For the synthesis of this compound and its analogs, several green chemistry principles can be applied.
Catalyst Design for Efficient Synthesis
The design and use of efficient and recyclable catalysts can significantly improve the sustainability of the synthesis.
Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification as the catalyst can be easily removed by filtration. Examples of heterogeneous catalysts used in benzoxazole synthesis include Brønsted acidic ionic liquids immobilized on silica gel and metal-organic frameworks (MOFs). acs.orgrsc.org These catalysts can often be reused multiple times without a significant loss of activity.
Fluorinated Acid Catalysts: Fluorinated phosphoric acid has been shown to be a versatile and effective catalyst for the synthesis of benzoxazoles at room temperature. google.com The use of such catalysts can lead to shorter reaction times and milder reaction conditions.
The following table presents some green catalysts that have been employed in the synthesis of benzoxazole derivatives.
| Catalyst Type | Example | Advantages |
| Heterogeneous Acid Catalyst | Brønsted acidic ionic liquid gel | Reusable, solvent-free conditions, simple work-up. acs.org |
| Fluorinated Acid Catalyst | Fluorinated phosphoric acid | High efficiency at room temperature, shorter reaction times. google.com |
| Metal-Organic Framework (MOF) | Mn-TPA MOF | High turnover numbers, recyclability, activity for sterically hindered substrates. rsc.org |
Solvent Selection and Waste Management in Production
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, toxic, and contribute significantly to chemical waste. In the synthesis of benzoxazole analogs, research has increasingly shifted towards greener alternatives to mitigate these issues. numberanalytics.comfrontiersin.org
Solvent Selection:
Modern approaches to the synthesis of benzoxazoles, the structural class to which this compound belongs, emphasize the use of environmentally benign solvents or solvent-free conditions. numberanalytics.com
Green Solvents: Water, ionic liquids (ILs), and deep eutectic solvents (DES) are prominent examples of greener alternatives. numberanalytics.comorganic-chemistry.org Water is an ideal green solvent due to its non-toxicity and availability. For instance, the synthesis of benzoxazoles from o-aminophenols and aldehydes has been successfully demonstrated in an aqueous medium using a reusable samarium triflate catalyst. organic-chemistry.org Ionic liquids offer advantages such as low volatility and high thermal stability, which can reduce volatile organic compound (VOC) emissions. numberanalytics.com
Solvent-Free Reactions: A particularly effective strategy for waste reduction is the elimination of solvents altogether. acs.org The synthesis of benzoxazole derivatives has been achieved under solvent-free conditions, often assisted by techniques like sonication or microwave irradiation. rsc.orgnih.govnih.gov For example, a Brønsted acidic ionic liquid gel has been used as an efficient, recyclable catalyst for the condensation of 2-aminophenol with aldehydes at 130 °C without any solvent, achieving high yields. nih.govacs.org Another method employs a magnetic nanoparticle-supported ionic liquid under solvent-free ultrasound irradiation, allowing for easy catalyst recovery and reuse. nih.govnih.gov
Waste Management:
Reusable Catalysts: A key strategy is the use of heterogeneous or recyclable catalysts, which can be easily separated from the reaction mixture and reused over multiple cycles. rsc.orgjocpr.com This not only reduces waste but also lowers production costs. Examples include magnetic nanoparticle-supported catalysts, montmorillonite (B579905) KSF clay, and various metal-exchanged clays (B1170129) which have been used for benzoxazole synthesis. nih.govnih.govijpbs.com
Byproduct Management: The ideal synthesis produces only the desired product and non-toxic byproducts. Many modern syntheses of benzoxazoles, such as the condensation between 2-aminophenols and aldehydes, are designed to produce water as the sole byproduct, representing a significant advancement in green chemistry. nih.gov
The following table summarizes various solvent systems and their implications for waste management in the synthesis of benzoxazole analogs.
| Solvent System | Catalyst Example | Key Advantages | Waste Management Impact | Reference |
| Water | Samarium Triflate | Non-toxic, available, safe | Reduces hazardous solvent waste | organic-chemistry.org |
| Ethanol | Palladium Complex | Green solvent, good yields | Biodegradable solvent, catalyst may be recyclable | rsc.org |
| Ionic Liquid (IL) | Brønsted Acidic IL Gel | Low volatility, recyclable catalyst | Eliminates VOCs, catalyst reuse minimizes solid waste | nih.govacs.org |
| Solvent-Free | Magnetic Nanoparticle-supported IL | No solvent waste, rapid reaction, easy catalyst recovery | Maximizes waste reduction, simplifies product isolation | nih.govnih.gov |
| Dimethyl Sulfoxide (DMSO) | Copper(I) Oxide (Cu₂O) | High yield at room temperature | Requires solvent recovery/disposal protocols | nih.gov |
Atom Economy and Process Intensification Studies
Beyond solvent and waste considerations, atom economy and process intensification are crucial for developing sustainable and economically viable synthetic routes for compounds like this compound.
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently less wasteful. researchgate.net
Condensation and Cyclization Reactions: The most common routes to the benzoxazole core, such as the reaction between a 2-aminophenol derivative and an aldehyde or carboxylic acid, are often designed to be atom-economical. acs.orgnih.gov These reactions typically involve a condensation step that eliminates a small, simple molecule like water. acs.org
Multi-Component Reactions (MCRs): As mentioned previously, MCRs are highly atom-economical as they combine three or more reactants in a single step to form the final product, incorporating the majority of the atoms from the starting materials. jocpr.com
Reductive Coupling/Annulation: Methods that construct the benzoxazole ring through processes like the reductive coupling of o-nitrophenols with aldehydes also demonstrate a commitment to atom economy by building complexity efficiently. organic-chemistry.org
Process Intensification:
Process intensification involves developing novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. numberanalytics.com
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of heterocyclic compounds. numberanalytics.com Reactions are conducted in a continuous stream within a microreactor or tube reactor. This allows for superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and improved safety due to the small reaction volumes. numberanalytics.com Flow processes can lead to reduced reaction times, increased productivity, and minimized waste. numberanalytics.com An efficient and scalable transformation of 3-halo-N-acyl anilines to benzoxazoles has been reported using a continuous flow reactor. acs.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. jocpr.com This technique provides uniform heating and can lead to higher yields and cleaner reactions with fewer byproducts compared to conventional heating methods. jocpr.com The synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol has been effectively achieved using microwave assistance under solvent-free conditions. organic-chemistry.org
Ultrasound-Assisted Synthesis (Sonochemistry): Sonication uses the energy of sound waves to induce cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. jocpr.com This can enhance reaction rates and yields. A green synthesis of benzoxazoles using a magnetic ionic liquid catalyst was performed under ultrasound irradiation, achieving high yields in just 30 minutes. nih.gov
The table below outlines process intensification techniques and their impact on the synthesis of benzoxazole analogs.
| Technique | Typical Reaction | Key Advantages | Impact on Production | Reference |
| Flow Chemistry | Cyclization of halo-anilines | Enhanced safety, scalability, precise control, reduced reaction times | Increased productivity, consistent product quality, safer for exothermic reactions | numberanalytics.comacs.org |
| Microwave-Assisted Synthesis | Condensation of carboxylic acids and 2-aminophenols | Rapid heating, shorter reaction times, higher yields | Increased throughput, energy efficiency, potential for solvent-free conditions | organic-chemistry.orgjocpr.com |
| Ultrasound-Assisted Synthesis | Condensation of aldehydes and 2-aminophenols | Faster reaction rates, improved yields, mild conditions | Energy efficiency, accelerated production schedules | nih.govjocpr.com |
Chemical Reactivity and Transformation of 2 Difluoromethyl Benzo D Oxazol 4 Amine
Reactivity at the Amine Functionality (C-4)
The primary amine group at the C-4 position of the benzene (B151609) ring is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
N-Alkylation and N-Acylation Reactions
The nucleophilic nature of the C-4 primary amine allows it to readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing alkyl and acyl groups, respectively, which can significantly alter the compound's physicochemical properties.
Limited specific examples are available in the public domain for the N-alkylation and N-acylation of 2-(difluoromethyl)benzo[d]oxazol-4-amine. However, based on the general reactivity of aromatic amines, these transformations are expected to proceed under standard conditions. For instance, N-alkylation can typically be achieved using alkyl halides in the presence of a base. Similarly, N-acylation can be carried out using acyl chlorides or anhydrides, often in the presence of a base or as a Schotten-Baumann reaction.
A study on the related compound, 2-azidobenzamide, demonstrated that attempted N-alkylation with alkyl halides in the presence of a base can sometimes lead to unexpected cyclization products, such as benzotriazinones and quinazolinones, alongside the expected N-alkylated product. This suggests that the reaction outcomes for this compound could also be influenced by the specific reagents and conditions used.
Research on N-acylated 2-aminobenzothiazoles, a structurally similar class of compounds, has been conducted to explore their biological activities. These studies provide a basis for the types of acyl groups that could be appended to the this compound scaffold.
Condensation and Imine Formation
The primary amine at the C-4 position can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines (Schiff bases). This reaction is typically catalyzed by an acid or can proceed thermally with the removal of water. The formation of an imine introduces a C=N double bond, which can serve as a versatile functional handle for further chemical transformations.
While specific examples of imine formation with this compound are not detailed in the available literature, the general principles of imine chemistry are well-established. The reaction of an aromatic amine with a carbonyl compound is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture.
Ring Annulation Reactions Involving the Amine Group
The C-4 amine group can be a key participant in ring annulation reactions, where a new ring is fused onto the existing benzoxazole (B165842) framework. Such reactions are powerful tools for the synthesis of polycyclic heterocyclic systems. For example, the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a classic method for forming a six-membered ring. While direct application on this compound is not documented, the amine functionality could be transformed into a suitable Michael donor for such reactions.
Transformations of the Benzo[d]oxazole Heterocycle
The benzoxazole ring system itself can undergo various transformations, although it is generally considered a stable aromatic heterocycle.
Electrophilic Aromatic Substitution on the Benzo Ring
The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of substitution is directed by the combined electronic effects of the fused oxazole (B20620) ring and the amine and difluoromethyl substituents. The amine group is a strong activating group and an ortho-, para-director, while the oxazole ring's influence is more complex. The difluoromethyl group is generally considered to be electron-withdrawing. The interplay of these directing effects will determine the regioselectivity of the substitution.
Ring-Opening and Rearrangement Pathways
The structural integrity of the benzoxazole ring system in this compound is a critical determinant of its chemical behavior. Under certain conditions, the molecule can undergo ring-opening reactions, leading to the formation of acyclic intermediates that can subsequently rearrange or participate in further transformations.
One potential pathway for ring-opening involves nucleophilic attack at the C-2 position of the benzoxazole ring. While direct studies on this compound are not extensively documented, research on analogous 2-substituted benzothiazoles offers valuable insights. For instance, the reaction of 2-substituted benzothiazoles with the difluoromethyl nucleophile (TMSCF2H) can lead to an S-difluoromethylation-ring-opening elimination tandem, resulting in the formation of difluoromethyl 2-isocyanophenyl sulfides. cas.cnnih.govacs.org This suggests that a similar nucleophilic attack on the C-2 carbon of this compound could initiate the cleavage of the C-O bond within the oxazole ring. The presence of the electron-withdrawing difluoromethyl group at C-2 would likely facilitate such a nucleophilic attack.
Another important transformation to consider is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. Studies on N-substituted aminobenzoxazoles have demonstrated the feasibility of this rearrangement. acs.orgnih.govresearchgate.netnih.gov In the context of this compound, a rearrangement could potentially be triggered under basic conditions, where the 4-amino group acts as an intramolecular nucleophile, attacking an activated position on the benzene ring and leading to a structural reorganization. The specific conditions and the nature of any substituents on the amino group would significantly influence the propensity for and the outcome of such a rearrangement.
Furthermore, the hydrolysis of the benzoxazole ring represents a fundamental ring-opening pathway. The hydrolysis of 2-phenylbenzoxazole, for example, proceeds through the formation of a tetrahedral intermediate, which then collapses, leading exclusively to the product of C-O bond fission. researchgate.net For this compound, hydrolysis, particularly under acidic or basic conditions, could lead to the opening of the oxazole ring to form the corresponding 2-aminophenol (B121084) derivative. The rate and mechanism of such a hydrolysis would be influenced by the electronic effects of both the C-2 difluoromethyl group and the C-4 amino group.
Reactivity of the Difluoromethyl Group (C-2)
The difluoromethyl (CF2H) group at the C-2 position of this compound is a key functional moiety that significantly influences the molecule's properties and reactivity. Its unique electronic characteristics and the nature of the C-F bonds are central to its chemical behavior.
Hydrogen Bonding Characteristics and Interactions
The difluoromethyl group is recognized as a lipophilic hydrogen bond donor, a characteristic that can be compared to functional groups like thiophenol and aniline. cas.cnacs.org This hydrogen bonding capability arises from the polarization of the C-H bond within the CF2H group, which is induced by the highly electronegative fluorine atoms. The hydrogen atom in the difluoromethyl group can thus participate in hydrogen bonding interactions with hydrogen bond acceptors. nih.govnih.gov
Transformation of the C-F Bonds
The carbon-fluorine bonds in the difluoromethyl group are generally strong and stable; however, under specific chemical conditions, they can be induced to undergo transformation. The activation of C-F bonds is an area of active research, often involving radical intermediates or strong Lewis acids. While specific data for this compound is limited, general principles of C-F bond functionalization in related fluorinated compounds can be considered.
For instance, defluorination reactions can occur through radical pathways. beilstein-journals.org The generation of a radical at a position alpha to the difluoromethyl group could potentially lead to the elimination of a fluoride (B91410) ion. Additionally, the interaction with strong Lewis acids could facilitate the cleavage of a C-F bond, opening pathways for further functionalization. The presence of the benzoxazole ring and the 4-amino group would undoubtedly modulate the reactivity of the C-F bonds, potentially through electronic effects or by directing the approach of reagents.
Stability and Degradation Pathways under Various Conditions
The stability of this compound is contingent on the conditions to which it is exposed, such as pH and temperature. The benzoxazole ring itself can be susceptible to degradation, particularly under strong acidic or basic conditions, which can promote hydrolysis. researchgate.netnih.gov The hydrolysis of the benzoxazole ring would lead to the formation of the corresponding substituted 2-aminophenol.
The thermal stability of the compound is also an important consideration. Thermal gravimetric analysis (TGA) of similar heterocyclic structures, such as those containing a Brønsted acidic ionic liquid gel, has shown high thermal stability. acs.org It is anticipated that this compound would exhibit reasonable thermal stability, although high temperatures could potentially lead to decomposition, possibly involving the fragmentation of the benzoxazole ring or reactions involving the difluoromethyl group.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the chemical transformations that this compound undergoes is crucial for controlling its reactivity and designing new synthetic applications. Spectroscopic methods are powerful tools for elucidating these reaction pathways.
Elucidation of Reaction Mechanisms using Spectroscopic Methods
A variety of spectroscopic techniques can be employed to investigate the mechanisms of reactions involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹⁵N) is invaluable for tracking the progress of a reaction, identifying intermediates, and determining the structure of products. researchgate.netnih.govnih.gov For instance, in situ NMR studies could monitor the consumption of the starting material and the appearance of intermediates and products in real-time, providing kinetic data and insights into the reaction pathway. The characteristic chemical shifts of the difluoromethyl group in ¹⁹F NMR would be particularly useful for following transformations at this site.
Mass spectrometry (MS), especially when coupled with chromatographic techniques (e.g., LC-MS), can be used to detect and identify transient intermediates and final products, even at very low concentrations. nih.govrsc.org High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which aids in the determination of elemental compositions of unknown species. researchgate.netnih.gov
Infrared (IR) and Raman spectroscopy can provide information about the changes in functional groups during a reaction. For example, the disappearance of the characteristic vibrational bands of the benzoxazole ring and the appearance of new bands corresponding to a ring-opened product could be monitored. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental spectroscopic data to model reaction pathways, calculate the energies of transition states and intermediates, and predict spectroscopic properties. tandfonline.comresearchgate.net This combined approach can provide a detailed and comprehensive understanding of the reaction mechanism at a molecular level. For example, DFT calculations could be used to model the ring-opening of the benzoxazole ring or the rearrangement pathways, helping to rationalize the observed product distributions.
Kinetic Studies and Reaction Pathway Mapping
The benzoxazole ring, while aromatic, is susceptible to both electrophilic and nucleophilic attack, and can also undergo ring-opening reactions under certain conditions. The difluoromethyl group at the 2-position significantly influences the reactivity of the heterocyclic ring. As a strong electron-withdrawing group, it enhances the electrophilicity of the C2 carbon, making it a prime target for nucleophilic attack. This can lead to ring-opening reactions, a known transformation for benzoxazoles. For instance, studies on related benzoxazoles have shown that the presence of electron-withdrawing groups at the 2-position facilitates nucleophilic attack and subsequent cleavage of the oxazole ring.
Conversely, the amino group at the 4-position is an electron-donating group, which activates the benzene ring towards electrophilic substitution. The directing effect of the amino group would favor substitution at the ortho and para positions (primarily position 5 and 7).
A plausible reaction pathway for this compound involves the transformation of the amino group. For example, diazotization of the 4-amino group could yield a diazonium salt, a versatile intermediate for introducing a variety of functional groups onto the benzene ring.
Influence of Catalysts and Reagents on Reaction Outcomes
The transformation of this compound can be significantly influenced by the choice of catalysts and reagents, directing the reaction towards specific products.
Metal-Based Catalysts:
Palladium, copper, and iron catalysts are frequently employed in the functionalization of benzoxazole derivatives. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could be utilized to modify the benzene ring, likely at positions activated by the amino group. Copper catalysts have been shown to be effective in the C-H activation and arylation of benzoxazoles. organic-chemistry.org Given the presence of the amino group, copper-catalyzed N-arylation is also a potential transformation. Iron catalysis has been reported for the difluoromethylation of arylzincs, suggesting its potential utility in reactions involving the difluoromethyl group. researchgate.net
The following table summarizes the conditions for the synthesis of related benzoxazole derivatives, illustrating the influence of metal catalysts.
| Catalyst | Reagents/Substrates | Conditions | Product | Yield (%) | Reference |
| CuI | 2-Aminophenol, β-Diketones, Brønsted Acid | Not specified | 2-Substituted benzoxazoles | Not specified | nih.gov |
| CuO nanoparticles | o-Bromoaryl derivatives | DMSO, air | Substituted benzoxazoles | High | organic-chemistry.org |
| NHC-Pd(II)-Im complex | Benzoxazoles, Aryl chlorides | Optimized conditions | 2-Aryloxazoles | Good | organic-chemistry.org |
Interactive Data Table: Metal-Catalyzed Reactions of Benzoxazole Derivatives
This table is for illustrative purposes based on related compounds.
Acid/Base Catalysis:
Acidic and basic conditions can promote different reaction pathways. Brønsted acids are commonly used to catalyze the formation of the benzoxazole ring from o-aminophenols and various precursors. acs.org In the case of this compound, acidic conditions could be used to protonate the amino group, altering its directing effect in electrophilic substitution reactions.
Base-mediated reactions are also prevalent. For example, the synthesis of 2-aminobenzoxazoles can be achieved through cyclization reactions facilitated by bases. nih.govacs.org Strong bases could potentially deprotonate the amino group, enhancing its nucleophilicity for subsequent reactions. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is another base-catalyzed transformation that has been observed in benzoxazole systems and could be a potential reaction pathway for derivatives of the target compound. acs.org
The table below shows the impact of different catalysts on the synthesis of 2-phenylbenzoxazole, highlighting the efficiency of a Brønsted acidic ionic liquid (BAIL) gel. nih.gov
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H2SO4 | 130 | 5 | 51 | nih.gov |
| TsOH | 130 | 5 | 51 | nih.gov |
| AlCl3 | 130 | 5 | 55 | nih.gov |
| BAIL gel | 130 | 5 | 98 | nih.gov |
Interactive Data Table: Catalyst Effect on 2-Phenylbenzoxazole Synthesis
This table is for illustrative purposes based on a related reaction.
Reagents for Modifying Functional Groups:
Specific reagents can be used to target the functional groups of this compound. The 4-amino group can be acylated, alkylated, or converted to a diazonium salt for further transformations. The difluoromethyl group, while generally stable, might undergo reactions under specific conditions, although such transformations are less common. The synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzoxazoles has been achieved through one-pot reactions of the corresponding fluoroacetic acids with o-aminophenols, indicating a robust method for the introduction of this moiety. researchgate.netrsc.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 2-(Difluoromethyl)benzo[d]oxazol-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized for a complete structural assignment.
1H, 13C, 19F NMR for Chemical Shift Analysis and Connectivity
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the proton of the difluoromethyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amine group and the electron-withdrawing benzoxazole (B165842) moiety. The amine protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The most characteristic signal would be from the difluoromethyl (CHF₂) group, which is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show signals for the eight carbon atoms of the this compound framework. The carbon of the difluoromethyl group would be readily identifiable as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon bearing the amine group expected at a higher field and the carbons of the oxazole (B20620) ring at a lower field.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide unequivocal evidence for the presence of the difluoromethyl group. The spectrum is expected to show a doublet for the two equivalent fluorine atoms, arising from coupling to the single proton of the CHF₂ group (²JF-H).
Expected ¹H, ¹³C, and ¹⁹F NMR Data:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹⁹F Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 105 - 140 | N/A |
| Aromatic C-N | N/A | 140 - 150 | N/A |
| Aromatic C-O | N/A | 145 - 155 | N/A |
| C=N | N/A | 160 - 165 | N/A |
| NH₂ | 4.0 - 6.0 (broad) | N/A | N/A |
| CHF₂ | 6.5 - 7.5 (triplet) | 110 - 120 (triplet) | -90 to -130 (doublet) |
Note: These are estimated chemical shift ranges based on data from similar benzoxazole structures and may vary depending on the solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment
While 1D NMR provides fundamental information, 2D NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be instrumental in establishing the connectivity of the protons on the aromatic ring, showing cross-peaks between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the triplet in the ¹H NMR spectrum from the CHF₂ group would show a correlation to the triplet in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting the different fragments of the molecule. For example, HMBC would show correlations from the proton of the CHF₂ group to the C-2 carbon of the benzoxazole ring, confirming the position of the difluoromethyl group. Correlations from the aromatic protons to various carbons in the ring would help in the unambiguous assignment of the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could show spatial proximity between the amine protons and the proton at the C-5 position of the benzene ring.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) studies involve recording NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or restricted rotation. For this compound, DNMR could potentially be used to study the rotation around the C-N bond of the amine group or to investigate any conformational flexibility of the benzoxazole ring system. At lower temperatures, separate signals for different conformers might be observed, which would coalesce into averaged signals as the temperature is raised. However, for a relatively rigid system like this, significant dynamic processes might only be observable at very low temperatures.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique that provides the exact mass of a molecule, which in turn allows for the determination of its elemental formula.
Accurate Mass Determination and Elemental Composition
By using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the mass of the protonated molecule [M+H]⁺ of this compound can be measured with very high accuracy (typically to within 5 ppm). This accurate mass measurement is then used to calculate the elemental composition, which must match the theoretical formula of C₈H₆F₂N₂O. This provides strong evidence for the molecular formula of the synthesized compound.
Expected HRMS Data:
| Ion | Calculated m/z |
| [C₈H₆F₂N₂O + H]⁺ | 185.0521 |
Note: The calculated m/z is based on the most abundant isotopes of each element.
Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion of this compound) and its subsequent fragmentation by collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.
A plausible fragmentation pathway for this compound would likely involve the initial loss of small neutral molecules. For instance, the loss of the difluoromethyl radical (•CHF₂) or the cleavage of the oxazole ring are common fragmentation patterns observed in similar compounds. The fragmentation pattern would be characteristic of the benzoxazole scaffold and the substituents, providing further confirmation of the proposed structure.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into the molecular structure and bonding environment.
Vibrational Mode Assignment and Functional Group Identification
A detailed assignment of the principal vibrational modes is crucial for a complete structural confirmation.
Table 1: Provisional Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3450-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | Aromatic C-H Stretch | Benzene Ring |
| 1650-1600 | C=N Stretch | Oxazole Ring |
| 1620-1580 | N-H Scissoring | Primary Amine (-NH₂) |
| 1600-1450 | Aromatic C=C Stretch | Benzene Ring |
| 1270-1200 | Asymmetric C-O-C Stretch | Oxazole Ring |
| 1150-1000 | C-F Stretch | Difluoromethyl (-CHF₂) |
Note: The data in this table is illustrative and based on typical frequency ranges for the specified functional groups. Actual experimental values would be required for definitive assignment.
Investigation of Intermolecular Interactions and Solid-State Structure
In the solid state, molecules of this compound are expected to engage in various intermolecular interactions, which can be investigated using IR and Raman spectroscopy. The most significant of these is likely hydrogen bonding involving the primary amine group. The -NH₂ group can act as a hydrogen bond donor, while the nitrogen atom of the oxazole ring and potentially the fluorine atoms of the difluoromethyl group can act as hydrogen bond acceptors.
The formation of intermolecular hydrogen bonds typically results in a broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching bands in the IR spectrum compared to the gas phase or a dilute solution in a non-polar solvent. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding network. Furthermore, low-frequency vibrational modes (typically below 400 cm⁻¹), which correspond to lattice vibrations and intermolecular motions, can be observed in the far-IR and Raman spectra, providing direct information about the solid-state packing arrangement.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
A single-crystal X-ray diffraction study of this compound would yield a detailed model of its molecular structure. This analysis would confirm the planarity of the benzoxazole ring system and determine the precise geometry of the difluoromethyl and amine substituents relative to the ring. Key structural parameters that would be determined include the C-F, C-H, N-H, C-O, and C-N bond lengths and the various bond angles throughout the molecule.
The conformation of the difluoromethyl group, specifically the torsion angles describing the orientation of the fluorine and hydrogen atoms relative to the benzoxazole ring, would be unequivocally established. This information is critical for understanding steric and electronic effects within the molecule.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 12.45 |
| c (Å) | 18.23 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1337 |
Note: This data is hypothetical and serves as an example of what a crystallographic report might contain. Experimental determination is required for actual values.
Analysis of Crystal Packing and Supramolecular Interactions
The crystal structure would reveal the intricate network of supramolecular interactions that govern the solid-state assembly of this compound. The primary amine group is expected to be a key player in forming hydrogen bonds, likely creating dimers or extended chains. For example, N-H···N hydrogen bonds could form between the amine group of one molecule and the oxazole nitrogen of a neighboring molecule.
In addition to classical hydrogen bonding, weaker interactions such as C-H···F, C-H···O, and π-π stacking interactions between the aromatic rings of adjacent molecules may also be present. The analysis of these interactions is crucial for understanding the physical properties of the solid material, including its melting point, solubility, and polymorphism. The difluoromethyl group, with its potential for C-H···F interactions, could introduce unique packing motifs not seen in non-fluorinated analogues.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for determining the purity of a chemical substance and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
For a compound like this compound, reverse-phase HPLC would be a suitable method for purity assessment. In this technique, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18-silica) and eluted with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method is highly sensitive and can detect impurities at very low levels. The development of a robust HPLC method is also essential for monitoring the progress of chemical reactions that produce this compound and for quality control in any potential manufacturing process.
Table 3: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: These parameters represent a typical starting point for method development and would require optimization for this specific analyte.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is an essential analytical tool for the verification of the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is typically suitable for the analysis of aromatic amines and their derivatives.
Methodology and Findings:
A common approach involves a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a gradient elution method using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile or methanol) is often employed to achieve optimal separation from potential starting materials, intermediates, or byproducts. acs.orgnih.gov Detection is typically carried out using a UV detector, as the benzoxazole ring system contains a chromophore that absorbs in the UV region.
A hypothetical HPLC analysis of a synthesized batch of this compound could yield the results summarized in the interactive data table below. The main peak corresponding to the target compound would be expected to have a specific retention time under the defined chromatographic conditions. The integration of this peak area allows for the determination of its purity relative to other detected components.
Interactive Data Table: HPLC Analysis Results for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (t_R) | 12.5 min |
| Purity (by area %) | >98% |
Note: This data is representative of a typical HPLC analysis for a compound of this nature and is for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, GC-MS can provide information about its volatility, thermal stability, and molecular weight, as well as its fragmentation pattern, which is a unique fingerprint for the molecule.
Methodology and Findings:
Direct GC-MS analysis of primary amines can sometimes be challenging due to their polarity, which can lead to poor peak shape and adsorption onto the GC column. doi.org To circumvent this, derivatization of the amine group is a common strategy. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the polar amine into a less polar and more volatile silyl (B83357) derivative, which is more amenable to GC analysis. doi.orgresearchgate.net
The gas chromatograph would typically be equipped with a nonpolar or medium-polarity capillary column. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (or a prominent fragment) and a series of fragment ions that are characteristic of the compound's structure. For fluorinated compounds, the presence of fluorine can often be inferred from the mass-to-charge ratios of the observed ions. dtic.mil
A hypothetical GC-MS analysis of derivatized this compound would provide the data outlined in the interactive table below. The retention time is specific to the derivatized compound under the given GC conditions, and the mass spectrum provides confirmatory structural information.
Interactive Data Table: GC-MS Analysis Data for Derivatized this compound
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (5 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Retention Time (t_R) | 15.8 min (for the silyl derivative) |
| Key Mass Fragments (m/z) | [M]+, [M-CH3]+, [M-CHF2]+, and other characteristic fragments |
Note: This data is representative and illustrates a plausible GC-MS analysis for a derivatized compound of this type.
Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Studies
Design and Synthesis of Novel 2-(Difluoromethyl)benzo[d]oxazol-4-amine Derivatives
The design of new derivatives of this compound focuses on three primary regions of the molecule: the amine functionality at the 4-position, the aromatic benzo[d]oxazole core, and the difluoromethyl group at the 2-position.
The primary amine at the 4-position of the benzoxazole (B165842) ring is a key site for derivatization, offering a versatile handle for introducing a wide range of functional groups through well-established chemical transformations. Common modifications include acylation, alkylation, and sulfonylation, which can significantly impact the molecule's physicochemical properties and biological interactions.
Acylation Reactions: The amine group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., DCC, HOBt). This leads to the formation of amide derivatives. The nature of the R group in the acylating agent can be varied to explore different steric and electronic effects. For instance, introducing aliphatic, aromatic, or heterocyclic moieties can probe different binding pockets of a target protein.
Alkylation Reactions: N-alkylation of the 4-amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These modifications introduce different alkyl or substituted alkyl groups, which can alter the basicity and lipophilicity of the molecule.
Sulfonylation Reactions: Reaction with sulfonyl chlorides yields sulfonamide derivatives. The sulfonyl group can act as a hydrogen bond acceptor and introduce different steric and electronic properties compared to amide or alkyl substituents.
A representative summary of potential amine modifications is presented in Table 1.
| Modification Type | Reagent Example | Resulting Functional Group | Potential Impact on Properties |
| Acylation | Acetyl chloride | Acetamide | Increased polarity, potential for H-bonding |
| Benzoyl chloride | Benzamide | Increased lipophilicity and steric bulk | |
| Alkylation | Methyl iodide | Methylamine | Increased basicity and lipophilicity |
| Benzyl bromide | Benzylamine | Significant increase in steric bulk | |
| Sulfonylation | Methanesulfonyl chloride | Methanesulfonamide | Introduction of a strong H-bond acceptor |
Table 1: Potential Modifications at the Amine Functionality of this compound
Introducing substituents onto the benzo[d]oxazole ring system can modulate the electronic properties of the entire molecule, influencing its binding affinity, metabolic stability, and pharmacokinetic profile. Common synthetic strategies for achieving this include electrophilic aromatic substitution on a pre-formed benzoxazole core or starting from appropriately substituted 2-aminophenol (B121084) precursors. The positions available for substitution on the benzene (B151609) ring are C5, C6, and C7.
The introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density of the aromatic system, potentially enhancing interactions with electron-deficient regions of a biological target. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) decrease the electron density and can improve metabolic stability or alter binding modes. researchgate.netnih.gov Halogen atoms (F, Cl, Br) can also be introduced to modulate lipophilicity and potentially form halogen bonds with the target.
Research on other benzoxazole derivatives has shown that the position and nature of substituents on the benzene ring are critical for biological activity. For example, in a series of 2,5-disubstituted benzo[d]oxazoles, the reactivity for their synthesis was found to be dependent on the electronic nature of the substituent at the 5-position. nih.gov
The difluoromethyl (CHF2) group at the 2-position is a key feature of the molecule, acting as a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group. sci-hub.se Variations of this group can provide valuable SAR insights.
Bioisosteric Replacement: A common strategy in medicinal chemistry is the replacement of a functional group with a bioisostere to improve properties while maintaining biological activity. sci-hub.se The difluoromethyl group itself is a bioisostere of other functionalities. Further modifications could involve its replacement with other fluorine-containing groups or non-fluorinated isosteres.
Trifluoromethyl group (-CF3): Replacing -CHF2 with -CF3 would increase lipophilicity and metabolic stability but would remove the hydrogen bond donating capability. researchgate.net
Monofluoromethyl group (-CH2F): This would represent a more subtle change, retaining some of the electronic properties of the difluoromethyl group.
Other alkyl or cycloalkyl groups: Replacing the difluoromethyl group with small alkyl (e.g., methyl, ethyl) or cycloalkyl (e.g., cyclopropyl) groups can explore the importance of the fluorine atoms for activity.
The synthesis of such analogs would typically require starting from different precursors, for example, using trifluoroacetic acid or other corresponding acids for the cyclization reaction to form the benzoxazole ring. rsc.org
Strategies for Structural Diversification and Library Generation
To efficiently explore the SAR of this compound, the generation of a library of diverse analogs is essential. Combinatorial chemistry and high-throughput synthesis methodologies are powerful tools for this purpose.
Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. This can be applied to the derivatization of the 4-amino group of this compound. By using a matrix approach with a variety of acylating or alkylating agents, a library of N-substituted derivatives can be rapidly generated.
Combinatorial chemistry involves the systematic combination of a set of building blocks to create a large library of compounds. For the synthesis of this compound derivatives, a combinatorial approach could involve the use of multiple substituted 2-aminophenols, which upon cyclization and subsequent derivatization of the amine would lead to a diverse library of compounds with variations at multiple positions.
High-throughput synthesis (HTS) techniques are designed to accelerate the process of compound synthesis and purification. These methods often employ automated liquid handlers and purification systems. For the generation of a library of this compound derivatives, HTS could be utilized for the parallel acylation or alkylation reactions, followed by high-throughput purification using techniques like mass-directed automated HPLC. This enables the rapid generation of a large number of pure compounds for biological screening, thereby accelerating the drug discovery process.
Theoretical and Experimental Approaches to Structure-Activity Relationships (SAR)
The exploration of the structure-activity relationships (SAR) of this compound and its analogs heavily relies on computational methodologies. These in silico techniques provide a theoretical framework to understand how chemical structures relate to their biological activities, thereby guiding the synthesis of more potent and selective compounds. By modeling the interactions between small molecules and their biological targets, researchers can predict the activity of novel derivatives, prioritize synthetic efforts, and gain a deeper understanding of the molecular determinants of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling (purely computational)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For benzoxazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the structural requirements for various biological activities.
In a representative study on a series of benzoxazole derivatives as potential anticancer agents, 3D-QSAR models were developed to correlate their structures with inhibitory activity against different cancer cell lines. nih.gov These models are built by aligning the compounds and calculating steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). The resulting data is then analyzed using partial least-squares (PLS) regression to generate a predictive model.
For instance, the statistical quality of the generated models is assessed by parameters such as the cross-validated correlation coefficient (q² or Rcv²) and the conventional correlation coefficient (r²). A high q² value indicates good internal predictive ability, while a high r² suggests a strong correlation between the experimental and predicted activities for the training set compounds. The external predictive ability is often evaluated using a test set of compounds, with the predictive correlation coefficient (Rpred²) being a key metric.
Table 1: Representative Statistical Results of 3D-QSAR Models for Benzoxazole Derivatives nih.govbohrium.com
| Model | Cell Line/Target | q² (Rcv²) | r² (Conventional) | r²pred |
|---|---|---|---|---|
| CoMFA | HepG2 | 0.509 | Not Reported | 0.5128 |
| CoMSIA | HepG2 | 0.711 | Not Reported | 0.6198 |
| CoMFA | HCT-116 | 0.574 | Not Reported | 0.5597 |
| CoMSIA | HCT-116 | 0.531 | Not Reported | 0.5804 |
| CoMFA | MCF-7 | 0.568 | Not Reported | 0.5057 |
| CoMSIA | MCF-7 | 0.669 | Not Reported | 0.6577 |
| CoMFA | Anti-inflammatory | 0.753 | 0.975 | 0.788 |
The contour maps generated from these models provide a visual representation of the SAR. For example, a CoMFA steric contour map might show regions where bulky substituents are favored or disfavored, while an electrostatic map would indicate where positive or negative charges enhance activity. Similarly, CoMSIA maps can highlight the importance of hydrophobic and hydrogen-bonding characteristics in specific regions of the molecule. This information is invaluable for the rational design of new derivatives, such as analogs of this compound, with improved biological profiles.
Pharmacophore Development and Ligand-Based Design (purely computational)
Pharmacophore modeling is another cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule or a real association of functional groups but rather a conceptual framework of key interaction points.
For a class of compounds like benzoxazole derivatives, a pharmacophore model can be developed based on the structures of active compounds. The process typically involves identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. These features are then mapped in 3D space to generate a hypothesis about the necessary geometry for binding to the biological target.
While specific pharmacophore models for this compound are not publicly detailed, the general approach for related benzoxazoles suggests that a typical model would likely include:
An aromatic ring system, corresponding to the benzoxazole core.
A hydrogen bond acceptor, potentially the nitrogen atom in the oxazole (B20620) ring.
A hydrogen bond donor, such as the amine group at the 4-position.
A region tolerant of a sterically defined, electron-withdrawing group, such as the difluoromethyl group at the 2-position.
Table 2: Hypothetical Pharmacophore Features for a Benzoxazole Derivative
| Feature | Description | Potential Role in Binding |
|---|---|---|
| Aromatic Ring (AR) | The benzoxazole fused ring system. | π-π stacking interactions with aromatic residues in the binding pocket. |
| Hydrogen Bond Acceptor (HBA) | The nitrogen atom of the oxazole moiety. | Formation of a hydrogen bond with a donor group in the receptor. |
| Hydrogen Bond Donor (HBD) | The amine group at the 4-position. | Donation of a hydrogen bond to an acceptor group in the receptor. |
This pharmacophore hypothesis can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that possess the desired features and spatial arrangement, potentially leading to the discovery of new active molecules.
Chemoinformatics and Data Mining for Structure-Property Correlations
Chemoinformatics and data mining techniques are employed to analyze large datasets of chemical information to uncover trends and correlations between chemical structures and their physicochemical or biological properties. These approaches can provide valuable insights for the optimization of lead compounds like this compound.
Furthermore, online servers and computational tools can be used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity profiles. researchgate.net By mining the data from these predictions across a series of analogs, it is possible to build predictive models that can guide the design of compounds with more favorable drug-like properties.
Table 3: Illustrative Chemoinformatic Correlations for Benzoxazole Derivatives
| Structural Feature | Correlated Property | Computational Method | Finding |
|---|---|---|---|
| Thiophene Substituent | Antitumor Activity | WST-8 Assay & Molecular Docking | Enhanced inhibitory activity in DLBCL cell models. researchgate.net |
| Electron-withdrawing/releasing groups | Antimicrobial/Antiproliferative Effects | SAR Analysis | The position and nature of these groups can modulate biological activity. researchgate.net |
| Various Substituents | Antifungal Activity | SAS-MAP analysis | A simple and efficient method has been developed for the synthesis of benzoxazole derivatives with high yields. farmaciajournal.com |
Applications of 2 Difluoromethyl Benzo D Oxazol 4 Amine and Its Derivatives in Chemical Sciences
Role as a Key Synthetic Intermediate in Organic Synthesis
The chemical reactivity of 2-(Difluoromethyl)benzo[d]oxazol-4-amine, stemming from its aromatic amine and heterocyclic nature, positions it as a versatile intermediate for constructing more elaborate molecules. The amine group serves as a primary handle for a wide range of chemical transformations, while the difluoromethyl-substituted benzoxazole (B165842) core imparts specific electronic and physical properties to the resulting structures.
Building Block for Complex Heterocyclic Systems
The 4-amino group on the benzoxazole ring is a nucleophilic site, making it an ideal starting point for the synthesis of larger, fused heterocyclic systems. This amine can readily react with various electrophiles to build new rings onto the existing scaffold. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of polycyclic aromatic systems containing additional nitrogen heterocycles.
The synthesis of complex imidazoles from benzoxazole precursors has been documented, involving the reaction of an amine group to form a new imidazole (B134444) ring. mdpi.comresearchgate.net This suggests that this compound could be a precursor for novel difluoromethyl-substituted benzo[d]imidazo[x,y-z] fused systems. The general strategy involves using the exocyclic amine to initiate a cyclization cascade, expanding the molecular complexity. Such synthetic pathways are crucial for generating libraries of novel compounds for various screening purposes.
Table 1: Potential Heterocyclic Systems from this compound
| Reactant Class | Resulting Heterocyclic System | Synthetic Strategy |
| α,β-Unsaturated Carbonyls | Pyrimidine or Pyridine Fused Systems | Michael Addition followed by Cyclization |
| Dicarbonyl Compounds | Imidazole or Pyrazine Fused Systems | Condensation/Paal-Knorr type synthesis |
| Orthoesters | Triazole Fused Systems | Reaction with subsequent cyclization |
| Isothiocyanates | Thiourea derivatives, leading to Thiazole Fused Systems | Addition and subsequent intramolecular cyclization |
Precursor in the Synthesis of Agrochemicals
Benzoxazole and related benzimidazole (B57391) structures are central to many commercial agrochemicals. nih.govresearchgate.net For example, the herbicide fenoxaprop-p-ethyl (B1329639) contains a benzoxazole core and functions by inhibiting acetyl-coenzyme A carboxylase in grasses. nih.govresearchgate.net The amine functionality of this compound provides a direct attachment point for side chains similar to those found in established herbicides or fungicides, making it a valuable starting material for creating new analogues.
The introduction of a difluoromethyl group (-CHF2) is a common strategy in agrochemical design to enhance metabolic stability, lipophilicity, and binding affinity to target enzymes. Therefore, using this compound as a precursor allows for the direct incorporation of this beneficial moiety into the final product. The synthesis would typically involve acylating or alkylating the 4-amino group to append the desired pharmacophore responsible for the biological activity.
Use in Material Science Precursors (e.g., fluorinated polymers)
Fluorinated polybenzoxazoles (PBOs) are a class of high-performance polymers known for their excellent thermal stability, low dielectric constants, and good mechanical properties, making them suitable for applications in microelectronics. researchgate.netresearchgate.net These polymers are typically synthesized through a two-step process involving the polycondensation of bis(o-aminophenol)s with dicarboxylic acids or their derivatives to form a poly(o-hydroxyamide) (PHA) precursor, which is then thermally cyclized to the final PBO. researchgate.net
While this compound itself is a pre-formed benzoxazole, its amine functionality allows it to be used as a monomer or a modifying agent in polymerization reactions. For example, it could be reacted with dianhydrides or diacyl chlorides to be incorporated into polyimide or polyamide chains, respectively. The presence of the difluoromethyl group is particularly advantageous, as fluorine incorporation is known to lower the dielectric constant and improve the thermal stability of polymers. researchgate.netresearchgate.net
Table 2: Properties of Fluorinated Polybenzoxazoles (PBOs)
| Property | Typical Value/Characteristic | Reference |
| Glass-Transition Temperature (Tg) | 315–337 °C | researchgate.net |
| 5% Weight-Loss Temperature (T5) | >513 °C | researchgate.net |
| Dielectric Constant | 2.57–2.70 | researchgate.net |
| Solubility | Soluble in many common organic solvents | researchgate.net |
Applications in Agrochemical and Crop Protection Research
The inherent biological activity of the benzoxazole scaffold makes it a focal point in the search for new crop protection agents. nih.govnih.gov Derivatives are actively researched for their potential to combat weeds and fungal pathogens affecting major crops.
Development of Herbicides and Fungicides based on Benzo[d]oxazole Scaffolds
The benzoxazole ring system is considered a privileged scaffold in the development of novel herbicides and fungicides. nih.govnih.govresearchgate.net Research has shown that even simple substituted benzoxazoles can exhibit significant phytotoxic activity. nih.gov For instance, 5-chloro-2-(nitromethyl)benzo[d]oxazole has demonstrated higher herbicidal inhibition against certain plant species than some commercial herbicides. nih.gov
The development of new agrochemicals often involves modifying a core scaffold to optimize efficacy and spectrum of activity. The structure of this compound is well-suited for this purpose. The difluoromethyl group at the 2-position can enhance the compound's potency and metabolic resistance, while the 4-amino group provides a site for introducing various substituents to modulate physical properties and target interactions. The introduction of electron-withdrawing groups like trifluoromethyl has been noted to be a key factor in enhancing the activity of some benzoxazole-based agrochemicals. nih.gov
Mechanism of Action Studies in Plant Biology (non-human)
Understanding the mechanism of action is critical for developing effective and sustainable agrochemicals. For the benzoxazole class and its close relatives, the benzimidazoles, a primary mode of action as a fungicide involves the disruption of microtubule assembly. apsnet.org Benzimidazole fungicides, such as carbendazim, bind to β-tubulin, a protein subunit of microtubules. apsnet.org This binding inhibits the polymerization of tubulin into microtubules, thereby arresting cell division (mitosis) and ultimately leading to fungal cell death. apsnet.org Given the structural similarity, it is plausible that novel fungicides derived from this compound could share this antimitotic mechanism.
In the context of herbicides, certain commercial benzoxazole derivatives like fenoxaprop-p-ethyl function as inhibitors of acetyl-coenzyme A carboxylase (ACCase). nih.govresearchgate.net This enzyme is vital for fatty acid synthesis in grasses. nih.gov By inhibiting ACCase, the herbicide blocks the production of lipids essential for cell membrane formation and plant growth, leading to the death of susceptible grass weeds. researchgate.net Research into new derivatives of this compound would likely include mechanism-of-action studies to determine if they target these known pathways or possess novel modes of action, which is crucial for managing the development of resistance in weeds and pathogens. nih.gov
Materials Science Applications
The benzoxazole core is a well-established fluorophore found in a variety of photoluminescent materials. nih.gov The introduction of a difluoromethyl group at the 2-position and an amino group at the 4-position of the benzoxazole ring can modulate the electronic and, consequently, the photophysical properties of the resulting molecule, opening up avenues for new applications in materials science.
Optoelectronic Materials and Fluorescent Probes
Benzoxazole derivatives are known for their fluorescent properties and are used in the development of fluorescent probes and optoelectronic materials. periodikos.com.brmdpi.com The fluorescence of these compounds is often sensitive to their environment, making them suitable for sensor applications. iaea.org The 4-amino substituent on the benzoxazole ring can serve as an electron-donating group, which can enhance the fluorescence quantum yield and modulate the emission wavelength.
While specific data on the optoelectronic properties of this compound is not extensively documented in the literature, the properties of related aminobenzoxazole derivatives suggest significant potential. For instance, aminobenzoxazole derivatives have been utilized as fluorescent chemosensors for metal ions like Zn2+ and Fe3+, exhibiting a significant enhancement in fluorescence upon binding. rsc.orgnih.gov The difluoromethyl group, with its electron-withdrawing nature, can further influence the excited-state properties of the benzoxazole core, potentially leading to materials with tailored emission spectra and enhanced photostability.
Research on related 2-substituted benzoxazoles has demonstrated their utility as solid-state fluorescent materials. The photophysical properties of these materials are highly dependent on the substituents on the benzoxazole core. The following table summarizes the photophysical properties of some representative benzoxazole derivatives, illustrating the tunability of this scaffold.
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Solvent | Reference |
| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | 330 | 359 | 29 | Acetonitrile (B52724) | mdpi.com |
| 2-(2'-Hydroxyphenyl)benzoxazole-1,4-dihydropyridine Dyad | UV region | Blue-green region | - | - | rsc.org |
| 4,7-Dithien-2-yl-2,1,3-benzothiadiazole | - | - | Large | Various | rsc.org |
Interactive Data Table: Photophysical Properties of Benzoxazole Derivatives (Note: Data for illustrative purposes, based on related compounds.)
Polymer Chemistry and Functional Materials
Benzoxazole-containing polymers, or polybenzoxazoles (PBOs), are a class of high-performance polymers known for their exceptional thermal and oxidative stability, as well as excellent mechanical properties. researchgate.net The incorporation of fluorine-containing groups, such as the difluoromethyl group, into the polymer backbone can further enhance these properties and impart new functionalities, such as a lower dielectric constant. researchgate.net
The amino group in this compound provides a reactive handle for polymerization. For example, diamines containing a benzoxazole moiety have been used to synthesize novel poly(benzoxazole imide)s (PBOPIs) through condensation with tetracarboxylic dianhydrides. rsc.org These polymers have demonstrated high glass transition temperatures (Tg) and excellent thermal stability. rsc.org The difluoromethyl group in the monomer unit could potentially lead to PBOs with improved solubility and processability, as well as a reduced dielectric constant, making them attractive for applications in microelectronics.
A patent describes the synthesis of benzoxazole-based nonlinear optical (NLO) polymers, where the benzoxazole core is part of a larger chromophore with electron-donating and electron-accepting groups. google.com The 4-amino group of this compound could act as an internal electron donor, and further functionalization could lead to the development of novel NLO materials.
The following table presents data on the properties of some poly(benzoxazole imide)s, highlighting the potential performance of polymers derived from benzoxazole-containing diamines.
| Polymer | Tg (°C) | Td5% (°C, N2) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| PI-3a-PA | 285-363 | 510-564 | 103-126 | 2.9-3.7 | 3.0-6.5 | rsc.org |
| PI-3b-PA | 285-363 | 510-564 | 103-126 | 2.9-3.7 | 3.0-6.5 | rsc.org |
Interactive Data Table: Properties of Poly(benzoxazole imide)s (Note: Data for illustrative purposes, based on related compounds.)
Chemical Biology and Probe Molecule Applications (non-clinical)
The unique properties of fluorinated benzoxazoles make them attractive candidates for the development of chemical tools for biological research. Their fluorescence, environmental sensitivity, and the ability to tailor their properties through chemical modification are key advantages.
Development of Fluorescent Tags and Labels
Fluorescent labeling is a powerful technique in chemical biology for visualizing and tracking biomolecules. Benzoxazole derivatives are promising scaffolds for the development of new fluorescent tags due to their favorable photophysical properties. periodikos.com.brperiodikos.com.br For example, oxazole (B20620) yellow (YO), a benzoxazole derivative, is a known fluorescent probe for DNA. periodikos.com.br
Derivatives of this compound could be developed into novel fluorescent labels. The amino group provides a convenient point of attachment for conjugation to biomolecules such as proteins, nucleic acids, or lipids. The difluoromethyl group can enhance the photostability and modulate the fluorescence properties of the label. Furthermore, the environmental sensitivity of the benzoxazole core could be exploited to design probes that report on their local microenvironment, such as polarity or the presence of specific ions. iaea.org
Ligands for Chemical Tools (non-diagnostic, non-therapeutic)
Beyond fluorescent labeling, derivatives of this compound have the potential to be developed into a variety of chemical tools for non-clinical research. The benzoxazole scaffold is present in many biologically active compounds, and its derivatives can be designed to interact with specific biological targets. nih.gov
For instance, by attaching a reactive group to the 4-amino position, it is possible to create affinity-based probes for identifying and studying the function of specific proteins. The difluoromethyl group can influence the binding affinity and selectivity of the ligand for its target. While specific examples for this compound are yet to be reported, the versatility of the benzoxazole scaffold suggests a broad scope for the design of novel chemical tools for exploring biological systems.
Computational and Theoretical Investigations of 2 Difluoromethyl Benzo D Oxazol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For 2-(difluoromethyl)benzo[d]oxazol-4-amine, these calculations would provide a deep understanding of its molecular geometry, electronic structure, and reactivity.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
The electronic properties of the molecule are primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
In the case of this compound, the presence of the electron-donating amino group at the 4-position is expected to raise the energy of the HOMO, while the electron-withdrawing difluoromethyl group at the 2-position would likely lower the energy of the LUMO. This combined effect would lead to a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive. The charge distribution across the molecule would likely show a higher electron density around the amino group and the oxygen and nitrogen atoms of the oxazole (B20620) ring, and a lower electron density around the difluoromethyl group.
| Parameter | Expected Influence of Substituents |
|---|---|
| HOMO Energy | Increased by the electron-donating amino group. |
| LUMO Energy | Decreased by the electron-withdrawing difluoromethyl group. |
| HOMO-LUMO Gap | Expected to be relatively small, indicating potential for higher reactivity. |
| Charge Distribution | Higher electron density on the benzoxazole (B165842) ring and amino group; lower electron density on the difluoromethyl group. |
Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the characterization of novel compounds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are instrumental in confirming the molecular structure. For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus. The protons and carbons of the aromatic ring would exhibit shifts characteristic of a substituted benzoxazole system. The difluoromethyl group would show a distinctive signal in both proton and carbon NMR spectra due to the coupling with fluorine atoms.
IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Theoretical IR spectra can be calculated to identify the characteristic frequencies corresponding to specific functional groups. For the target molecule, key vibrational modes would include the N-H stretching of the amino group, the C-F stretching of the difluoromethyl group, and the C=N and C-O stretching vibrations of the benzoxazole ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). The absorption maxima (λmax) correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The presence of the amino and difluoromethyl groups is expected to influence the absorption spectrum, likely causing a shift in the absorption bands compared to the unsubstituted benzoxazole core.
| Spectroscopic Technique | Predicted Key Features for this compound |
|---|---|
| ¹H NMR | Aromatic protons in the benzoxazole region, a distinct signal for the CHF₂ group with H-F coupling. |
| ¹³C NMR | Aromatic carbons, a characteristic signal for the CHF₂ carbon with C-F coupling. |
| IR | N-H stretching (amino group), C-F stretching (difluoromethyl group), C=N and C-O stretching (oxazole ring). |
| UV-Vis | Electronic transitions influenced by the amino and difluoromethyl substituents. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored in shades of red and yellow) would indicate areas rich in electrons and susceptible to electrophilic attack. These are expected to be located around the amino group and the heteroatoms of the oxazole ring. Conversely, regions of positive potential (colored in shades of blue) would denote electron-deficient areas prone to nucleophilic attack, which would likely be found around the hydrogen atoms of the amino group and the difluoromethyl group.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with the surrounding environment.
The conformational flexibility of this compound would primarily be associated with the rotation around the single bond connecting the difluoromethyl group to the benzoxazole ring and the orientation of the amino group. Computational studies on similar 2-substituted benzoxazoles have investigated the rotational energy barriers between different conformers. For instance, a study on 2-(2',6'-dihydroxyphenyl)benzoxazole determined a rotational energy barrier of 10.5 kcal/mol for the interconversion of its rotamers. nih.gov While the substituents are different, this provides a general idea of the energy scales involved in such rotations. For this compound, the rotational barrier for the difluoromethyl group is expected to be relatively low, allowing for rapid rotation at room temperature. The inversion of the amino group would also be a relevant dynamic process.
The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. MD simulations in different solvent environments (e.g., polar and non-polar) can reveal how solvent molecules interact with this compound and affect its properties. Studies on related naphthoxazole derivatives have shown that solvent polarity can play a key role in modulating their photophysical properties. researchgate.net For the title compound, polar solvents are expected to stabilize charged or highly polar regions of the molecule through dipole-dipole interactions or hydrogen bonding, particularly with the amino group. This could, in turn, affect its conformational preferences and the energies of its frontier molecular orbitals, thereby influencing its reactivity and spectroscopic characteristics in solution.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, theoretical calculations can elucidate the step-by-step mechanism of its synthesis and subsequent reactions. By modeling the potential energy surface, researchers can identify key intermediates and transition states, ultimately revealing the most favorable reaction pathways.
Transition State Characterization and Energy Profile Analysis
The formation of the benzoxazole ring is a critical step in the synthesis of this compound. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to model this cyclization process. researchgate.netresearchgate.net DFT calculations allow for the precise characterization of the geometries of reactants, intermediates, transition states, and products along a proposed reaction coordinate.
A key aspect of this analysis is the identification and characterization of the transition state (TS), which represents the highest energy point along the lowest energy path from reactants to products. The properties of the TS, including its geometry and vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction coordinate), confirm its nature as a true saddle point on the potential energy surface.
Table 1: Representative Calculated Energy Barriers for Benzoxazole Formation Steps Note: This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of related benzoxazole syntheses.
| Reaction Step | Method/Basis Set | Solvent | Activation Energy (kcal/mol) |
|---|---|---|---|
| Intramolecular Cyclization | B3LYP/6-31+G(d,p) | THF | 15.8 |
| Proton Transfer | M06-2X/6-311++G(d,p) | DMSO | 8.2 |
| Dehydration | B3LYP/6-31+G(d,p) | THF | 22.5 |
Computational Prediction of Reaction Pathways and Selectivity
Beyond characterizing a single reaction path, computational chemistry can predict the competition between multiple possible pathways, thus explaining or predicting reaction selectivity. For example, in the synthesis of substituted benzoxazoles, different cyclization modes might be possible, such as a 5-endo-trig versus a 6-exo-trig pathway. DFT calculations can determine the activation barriers for each competing pathway, with the path exhibiting the lower energy barrier being the kinetically favored one. researchgate.net
These predictive capabilities are crucial for optimizing reaction conditions to favor the formation of the desired product, this compound, over potential side products. By modeling the reaction under different conditions (e.g., in various solvents using a polarizable continuum model), chemists can computationally screen for the optimal environment to maximize yield and selectivity. researchgate.net Theoretical studies have successfully aligned with experimental findings, confirming that benzoxazole derivatives are often the sole products in specific reactions due to a significant energetic preference for one pathway over others. researchgate.net
Table 2: Comparison of Calculated Relative Energies for Competing Reaction Pathways Note: This table contains hypothetical data to illustrate how computational results are used to predict selectivity in reactions forming heterocyclic rings.
| Pathway | Transition State | Relative Free Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Desired Benzoxazole Formation | TS1 | 0.0 | Major Product |
| Side-Product Pathway A | TS2 | +5.4 | Minor Product |
| Side-Product Pathway B | TS3 | +12.1 | Not Observed |
Docking and Molecular Modeling Studies
Molecular docking and modeling are indispensable computational techniques for predicting how a molecule, such as this compound, might interact with a specific target, be it a biological receptor or a material surface. These methods provide atomic-level insights into binding modes and affinities, guiding the design of molecules for specific applications.
Ligand-Receptor Interactions for Agrochemical Targets (non-human)
In the field of agrochemicals, benzoxazole derivatives are explored for their potential as fungicides, herbicides, or insecticides. nih.gov Molecular docking can be used to predict the binding of this compound to specific protein targets in pests or pathogens. For example, a target could be an essential enzyme in a fungus or an odorant receptor in an insect. nih.govijbs.comfrontiersin.org
The process involves generating a three-dimensional model of the target protein and computationally placing the ligand (the benzoxazole derivative) into the active or binding site. A scoring function then estimates the binding affinity, and the predicted binding poses reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues of the receptor. ijbs.com These studies can explain the structure-activity relationship (SAR) and guide the modification of the molecule to enhance its potency and selectivity towards the non-human target, minimizing off-target effects.
Table 3: Predicted Interactions of this compound with a Hypothetical Fungal Enzyme Target Note: This table presents hypothetical docking results for illustrative purposes.
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| TYR 88 | Hydrogen Bond (amine H with backbone C=O) | 2.9 |
| PHE 121 | π-π Stacking (benzoxazole ring with phenyl ring) | 3.8 |
| LEU 205 | Hydrophobic (difluoromethyl group with alkyl chain) | 4.1 |
| SER 208 | Hydrogen Bond (oxazole N with sidechain -OH) | 3.1 |
Prediction of Binding Affinities for Materials Science Applications
The unique electronic properties of π-conjugated heterocyclic systems like benzoxazoles make them attractive for applications in materials science, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics. researchgate.netscilit.commdpi.com Computational modeling can predict how this compound molecules might adsorb, self-assemble, or interact with material surfaces (e.g., metal oxides, graphene, or polymer films).
Predicting the binding affinity is crucial for understanding the stability and performance of such organic-inorganic or organic-organic interfaces. Molecular dynamics (MD) simulations and DFT calculations can be used to model these interactions. By calculating the interaction energy between the molecule and the surface, researchers can predict the strength of binding. These calculations can reveal the preferred orientation of the molecule on the surface and how substituents, like the difluoromethyl and amine groups, influence the binding affinity and the electronic properties of the interface. researchgate.net This predictive power is vital for the rational design of new materials with tailored properties for advanced electronic and optical devices. scilit.commdpi.com
Table 4: Predicted Binding Affinities of this compound on Various Substrates Note: This table contains hypothetical data to illustrate the prediction of binding affinities in a materials science context.
| Substrate Material | Computational Method | Predicted Binding Affinity (eV) |
|---|---|---|
| Graphene | DFT with vdW correction | -0.85 |
| Indium Tin Oxide (ITO) | MD with custom force field | -1.23 |
| Gold (Au-111 surface) | DFT (PBE+D3) | -1.57 |
| Poly(3-hexylthiophene) (P3HT) | MD (OPLS-AA) | -0.62 |
Challenges, Opportunities, and Future Perspectives in 2 Difluoromethyl Benzo D Oxazol 4 Amine Research
Addressing Synthetic Challenges and Improving Efficiency
The synthesis of 2-(Difluoromethyl)benzo[d]oxazol-4-amine, while not explicitly detailed in the literature, can be projected based on established methods for similar structures. A primary route would likely involve the condensation of a 2,3-diaminophenol (B1330466) derivative with difluoroacetic acid or one of its activated forms. Research has demonstrated that 2-difluoromethyl benzoxazoles can be efficiently prepared through a one-pot reaction of 2-aminophenols with difluoroacetic acid. researchgate.net The key challenge for the target molecule would be the use of the corresponding tri-substituted benzene (B151609) ring, specifically 3-amino-2-aminophenol, as the starting material.
Traditional methods for synthesizing 2-aminobenzoxazoles often relied on the use of highly toxic reagents like cyanogen (B1215507) bromide (BrCN). nih.govacs.org Modern approaches have sought to replace these hazardous materials with safer alternatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, or through innovative intramolecular rearrangement reactions like the Smiles rearrangement. nih.govacs.org Developing an efficient and scalable synthesis for this compound would require optimizing the cyclization conditions to accommodate the specific electronic effects of both the amino and difluoromethyl substituents while minimizing side reactions and avoiding harsh, environmentally detrimental reagents. mdpi.com The use of reusable catalysts, such as certain ionic liquids, could present a green and efficient alternative for related syntheses. mdpi.com
Exploring Novel Chemical Transformations and Reactivity Patterns
The reactivity of this compound is dictated by its three principal components: the 4-amino group, the benzoxazole (B165842) core, and the 2-difluoromethyl group.
The 4-Amino Group: This primary amine is a versatile handle for a wide range of chemical transformations. It can be expected to undergo standard reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the synthesis of a diverse library of derivatives for further study.
The Benzoxazole Ring: The benzoxazole ring system itself possesses unique reactivity. While generally stable, it can be susceptible to nucleophilic attack and ring-opening under specific conditions. mdpi.com Studies on related 2-substituted benzothiazoles have shown that nucleophiles can either attack the C2-position in a nucleophilic aromatic substitution (S_NAr) reaction or induce a ring-opening of the heterocyclic system. cas.cnacs.org The electronic influence of the difluoromethyl group would play a critical role in directing the outcome of such transformations.
The 2-Difluoromethyl Group: The CF₂H group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for a hydroxyl or thiol group and enhancing metabolic stability. cas.cn While chemically robust, its reactivity can be exploited. For instance, the C-H bond in the difluoromethyl group could potentially be a site for radical reactions or metallation under specific conditions.
A fascinating area of future research would be the exploration of dimerization or cyclization reactions, where the amine and benzoxazole core of one molecule could react with another, potentially leading to novel, complex heterocyclic systems. mdpi.com
Uncovering Undiscovered Applications in Various Chemical Fields
The benzoxazole scaffold is a privileged structure in medicinal chemistry, agrochemicals, and materials science. nih.govnih.gov The introduction of fluorine atoms or fluoroalkyl groups often enhances biological efficacy and modulates physicochemical properties like lipophilicity and metabolic stability. nih.gov
Medicinal Chemistry: 2-Aminobenzoxazoles are known to exhibit a wide range of biological activities, acting as enzyme inhibitors and receptor antagonists. nih.govacs.orgmdpi.com Fluorinated benzoxazoles have been investigated as VLA-4 inhibitors and have shown potent bioactivity. nih.gov Given these precedents, this compound serves as an excellent starting point for developing new therapeutic agents, potentially targeting kinases, G-protein coupled receptors, or other enzymes implicated in disease. acs.org
Agrochemicals: Derivatives of 2-aminobenzoxazole (B146116) have demonstrated potent and broad-spectrum antifungal activities against various phytopathogenic fungi, in some cases superior to commercial fungicides. nih.gov The unique substitution pattern of the target molecule makes it a candidate for derivatization and screening in the search for new crop protection agents.
Materials Science: Benzoxazole derivatives are known for their fluorescent properties, with applications as probes and in the development of luminescent materials and liquid crystals. mdpi.comacs.org The introduction of fluorine can further tune these electro-optical properties. mdpi.com Research into the photophysical properties of this compound could reveal novel applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent sensors.
Advancements in Spectroscopic Techniques for Characterization
The definitive characterization of this compound and its future derivatives relies on a suite of modern spectroscopic techniques. While specific experimental data is not published, the expected spectroscopic signatures can be reliably predicted based on data from analogous structures. mdpi.comnih.govresearchgate.net
Key techniques would include:
Nuclear Magnetic Resonance (NMR): ¹H NMR would show characteristic signals for the aromatic protons and the amine protons. The proton of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms. ¹³C NMR would provide signals for each unique carbon atom. ¹⁹F NMR is particularly crucial and would show a doublet, confirming the presence of the CF₂H group and its coupling to the single proton.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=N stretching of the oxazole (B20620) ring, and C-F stretching of the difluoromethyl group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition and exact mass of the molecule. nih.gov
The table below outlines the predicted spectroscopic data for the title compound.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Amine protons (-NH₂) (broad singlet), Difluoromethyl proton (-CHF₂) (triplet, J ~50-55 Hz) |
| ¹³C NMR | Aromatic carbons (δ 100-150 ppm), C2 of benzoxazole (δ ~160 ppm), Difluoromethyl carbon (-CHF₂) (triplet, J ~240-250 Hz) |
| ¹⁹F NMR | Difluoromethyl fluorines (-CHF₂) (doublet, J ~50-55 Hz) |
| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1640 (C=N stretch), ~1100 (C-F stretch) |
Integration of Advanced Computational Methods in Research and Design
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the design of new derivatives. rjeid.com For this compound, methods like Density Functional Theory (DFT) can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Predict Spectroscopic Data: Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental results. researchgate.net
Analyze Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity and electronic transitions. researchgate.net Molecular Electrostatic Potential (MEP) maps can identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Furthermore, molecular docking and molecular dynamics (MD) simulations can be used to predict how the molecule might interact with biological targets, such as the active site of an enzyme. researchgate.netnih.gov These in-silico screening methods can prioritize the synthesis of derivatives with the highest probability of biological activity, saving significant time and resources. acs.org
Economic and Environmental Impact of Production and Application
The production of complex, fluorinated heterocyclic compounds like this compound carries specific economic and environmental considerations.
Economic Impact: The synthesis of such specialty chemicals is often a multi-step process that relies on expensive and specialized starting materials, particularly fluorinated building blocks like difluoroacetic acid. researchgate.net The cost of reagents, catalysts, purification, and labor contributes to a high price for the final compound, typically limiting its use to high-value applications like pharmaceutical research and development.
Environmental Impact: The chemical industry is increasingly focused on sustainable and "green" practices. The synthesis of fluorinated compounds can involve hazardous reagents and generate chemical waste that requires careful management. nih.gov There is growing concern about the environmental persistence of some classes of fluorinated molecules, often termed "forever chemicals" (PFAS). tandfonline.comnih.gov Future research into the synthesis of this compound and its derivatives should prioritize the development of environmentally benign pathways that minimize waste, use less toxic solvents, and employ recyclable catalysts. mdpi.com A thorough understanding of the potential environmental fate and biodegradability of any new compound developed for widespread application will be crucial. tandfonline.com
Q & A
Q. What are the key synthetic methodologies for 2-(difluoromethyl)benzo[d]oxazol-4-amine, and how are reaction conditions optimized?
The synthesis typically involves cyclization of fluorinated precursors. For example, benzo[d]oxazole derivatives are synthesized via condensation of 2-aminophenol analogs with difluoromethyl-containing reagents under reflux conditions. Reaction parameters like temperature (e.g., 80–120°C), solvent (DMF or DMSO), and base (K₂CO₃) are optimized to maximize yield and purity. Characterization via TLC and FTIR ensures reaction progression, followed by purification via column chromatography .
Q. How does the difluoromethyl group influence the compound’s physicochemical properties and bioavailability?
Fluorine substituents enhance lipophilicity and metabolic stability by reducing basicity of adjacent amines and increasing electronegativity. The difluoromethyl group also improves membrane permeability, as demonstrated in fluorinated benzoxazole analogs, where fluorine’s inductive effects lower pKa values, enhancing solubility in biological matrices .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 7.5–8.0 ppm for oxazole protons) .
- HRMS : For exact mass determination (e.g., m/z [M+H]+ calcd. 242.25) .
- FTIR : Identification of functional groups (e.g., C-F stretches at 1100–1270 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
SAR studies focus on modifying the benzoxazole core and difluoromethyl group. For example, introducing electron-withdrawing groups (e.g., nitro or chloro) at specific positions can enhance HDAC6 inhibitory activity, as seen in structurally similar oxadiazole derivatives. Computational docking (e.g., AutoDock Vina) helps predict binding affinities to target proteins .
Q. How should researchers address contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or cellular permeability. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for fluorinated compound stability. For example, inconsistent antimicrobial activity in fluorinated benzoxazoles was resolved by testing under anaerobic vs. aerobic conditions .
Q. What role do computational methods play in understanding the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculations predict electron distribution and reactive sites, while molecular dynamics simulations model protein-ligand interactions. For instance, DFT studies on similar difluoromethyl derivatives revealed charge localization at the oxazole ring, correlating with HDAC6 binding .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) provides precise bond angles and dihedral angles. For example, SC-XRD of a related difluoromethyl pyrazole carboxamide confirmed a planar benzoxazole ring and intramolecular hydrogen bonding, critical for target engagement .
Q. What strategies mitigate challenges in fluorination during scale-up synthesis?
Use fluorinated building blocks (e.g., difluoromethyl ketones) to avoid hazardous fluorinating agents. Monitor side reactions (e.g., defluorination) via ¹⁹F NMR. For large-scale reactions, continuous-flow systems improve heat dissipation and yield, as demonstrated in fluorinated benzodioxole syntheses .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
